molecular formula C13H17N5O2 B1396389 ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1306753-74-1

ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1396389
M. Wt: 275.31 g/mol
InChI Key: WMVHXDOGEFNCKK-VOTSOKGWSA-N
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Description

“Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound . It belongs to the class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C13H17N5O2 and it has a molecular weight of 275.31 .


Chemical Reactions Analysis

The reactivity of similar compounds is often due to the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5]pyrimidine-6-ylcarboxylates react with hydrazine in various solvents, leading to regiospecific and regioselective cyclizations. In certain solvents like dimethyl formamide, the formation of a pyridone cycle is observed, whereas in acetic or propionic acid, a regioselective cyclization results in fused 1,2-diazepines (Didenko et al., 2010).
  • In another synthesis approach, coupling of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate leads to 1,2,4-triazol-5-ylhydrazones, which further react to form 4-[2-(dimethylamino)-vinyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylates (Mawlood et al., 2020).

Structural and Mechanistic Studies

  • The compound (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, a derivative, was synthesized and its structure was determined using various spectroscopic methods. This research provides insights into the structural and mechanistic aspects of such compounds (Gomha & Farghaly, 2011).
  • A study on the tuberculostatic activity of structural analogs of this compound highlights the potential biomedical applications of these derivatives in treating tuberculosis. The structure-activity relationships of these compounds were analyzed to understand their efficacy (Titova et al., 2019).

Antimicrobial Properties

  • Some derivatives of this compound, particularly those incorporating a thiophene moiety, have been studied for their antimicrobial properties. The antibacterial and antifungal activities of these synthesized compounds were evaluated, with certain compounds exhibiting higher potency than standard drugs against specific fungal species (Mabkhot et al., 2016).

properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-20-12(19)11-9(2)16-13-14-8-15-18(13)10(11)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHXDOGEFNCKK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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